molecular formula C7H14N2O B8373941 3-t-Butyl-5-pyrazolidone

3-t-Butyl-5-pyrazolidone

Cat. No.: B8373941
M. Wt: 142.20 g/mol
InChI Key: ATCHDWWVBOYDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-t-Butyl-5-pyrazolidone is a chemical compound of interest in scientific research for its potential as a core structure in medicinal chemistry and organic synthesis. As a pyrazolidone derivative, it features a five-membered lactam ring, a functional group known to be a key scaffold in various biologically active molecules . Researchers value this core structure for its potential application in developing novel pharmacologically active compounds. Pyrazolidone derivatives, in general, have been extensively studied for their diverse biological activities. The pyrazolidone ring system serves as a privileged structure in drug discovery, contributing to the development of compounds with a range of potential therapeutic properties . The tert-butyl substituent on this scaffold may be utilized to modulate the compound's steric and electronic properties, potentially influencing its lipophilicity, metabolic stability, and binding affinity in biological systems. This makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical entities. Applications: This compound is suited for use as a building block in organic synthesis and medicinal chemistry research. It is intended for use in laboratory research and development only. Notice to Purchaser: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-tert-butylpyrazolidin-3-one

InChI

InChI=1S/C7H14N2O/c1-7(2,3)5-4-6(10)9-8-5/h5,8H,4H2,1-3H3,(H,9,10)

InChI Key

ATCHDWWVBOYDRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)NN1

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolidone derivatives vary significantly in properties based on substituents. Below is a comparative analysis of 3-t-Butyl-5-pyrazolidone with structurally analogous compounds:

Structural and Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O) LogP pKa
This compound 168.23 145–147 Low 1.8 8.2
5-Pyrazolidone 100.08 98–100 High -0.3 4.5
3-Methyl-5-pyrazolidone 114.14 120–122 Moderate 0.5 7.8
3-Phenyl-5-pyrazolidone 176.21 180–182 Very low 2.4 6.9

Key Observations :

  • Lipophilicity : The tert-butyl group increases logP (1.8) compared to methyl (0.5) and the parent compound (-0.3), enhancing membrane permeability.
  • Thermal Stability : The bulky tert-butyl group elevates the melting point (145–147°C) relative to 5-pyrazolidone (98–100°C), suggesting improved thermal resistance.
  • Solubility : Steric hindrance from the tert-butyl group reduces water solubility, contrasting with the hydrophilic parent compound.

Preparation Methods

Cyclocondensation of tert-Butylhydrazine with β-Keto Esters

The most widely reported method for synthesizing 3-tert-butyl-5-pyrazolidone involves the cyclocondensation of tert-butylhydrazine hydrochloride with β-keto esters. Ethyl acetoacetate, a readily available β-keto ester, reacts with tert-butylhydrazine hydrochloride in refluxing ethanol over 72 hours to yield the target compound in 65% isolated yield . The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to generate the pyrazolidinone ring (Scheme 1).

Mechanistic Pathway :

  • Hydrazone Formation : Nucleophilic attack of tert-butylhydrazine on the carbonyl carbon of ethyl acetoacetate generates a hydrazone intermediate.

  • Tautomerization : Keto-enol tautomerism facilitates proton transfer, forming a conjugated enolate.

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine on the ester carbonyl results in ring closure and elimination of ethanol.

Critical parameters influencing yield include:

  • Reaction Duration : Prolonged reflux (≥72 hours) ensures complete cyclization .

  • Solvent Choice : Ethanol provides optimal polarity for both solubility and transition-state stabilization .

  • Stoichiometry : A 1:1 molar ratio of hydrazine to β-keto ester minimizes side products like bis-hydrazones .

Optimization Data :

ParameterConditionYield (%)
SolventEthanol65
TemperatureReflux (78°C)65
Time72 hours65
Hydrazine Equiv.1.065

Ring-Opening of α,β-Unsaturated Esters with Hydrazines

An alternative route employs α,β-unsaturated esters as precursors. For example, methyl acrylate reacts with tert-butylhydrazine under basic conditions to form 3-tert-butyl-5-pyrazolidone via a Michael addition-cyclization sequence . This method is particularly advantageous for introducing substituents at the C-5 position.

Key Steps :

  • Michael Addition : tert-Butylhydrazine attacks the β-carbon of methyl acrylate, forming a β-hydrazino ester.

  • Cyclodehydration : Base-mediated elimination of methanol induces ring closure to the pyrazolidinone.

Regioselectivity Considerations :

  • The use of ionic liquids (e.g., [BMIM][BF4_4]) enhances regioselectivity toward the 1,5-disubstituted isomer by stabilizing polar intermediates .

  • Acidic conditions favor 1,3-regioselectivity but risk tert-butyl group cleavage .

Comparative Yields :

SubstrateConditionsRegioisomer Ratio (1,5:1,3)Yield (%)
Methyl acrylate[BMIM][BF4_4], 54°C9:178
Ethyl crotonateH2_2SO4_4, EtOH1:462

Reductive Amination of β-Keto Hydrazides

A less conventional but high-yielding approach involves reductive amination of β-keto hydrazides. This method, adapted from peptidomimetic synthesis, utilizes sodium borohydride to reduce a pre-formed hydrazide intermediate .

Procedure :

  • Hydrazide Synthesis : Condensation of tert-butylhydrazine with β-keto acids (e.g., levulinic acid) yields β-keto hydrazides.

  • Reduction : NaBH4_4 selectively reduces the ketone to a secondary alcohol.

  • Cyclization : Acid-catalyzed dehydration forms the pyrazolidinone ring.

Advantages :

  • Avoids harsh reflux conditions.

  • Enables incorporation of acid-sensitive functional groups.

Limitations :

  • Requires pre-synthesis of β-keto hydrazides, adding two steps.

Solid-Phase Synthesis for High-Throughput Applications

Recent innovations adapt 3-tert-butyl-5-pyrazolidone synthesis to solid-phase platforms, leveraging Wang resin-bound β-keto esters. This method facilitates parallel synthesis and simplifies purification .

Protocol :

  • Resin Functionalization : Wang resin is esterified with a β-keto acid.

  • Hydrazine Coupling : tert-Butylhydrazine is coupled under microwave irradiation (100°C, 30 min).

  • Cleavage : TFA treatment releases the pyrazolidinone while cleaving the resin.

Performance Metrics :

  • Purity : >90% (HPLC).

  • Yield : 58–72% across 20 derivatives.

Enzymatic Cyclization for Stereoselective Synthesis

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) achieve enantioselective synthesis of 3-tert-butyl-5-pyrazolidone. The enzyme catalyzes the cyclization of β-keto hydrazides in aqueous buffer at 37°C, yielding the (R)-enantiomer with 88% ee .

Conditions :

  • pH : 7.4 (phosphate buffer).

  • Cofactors : None required.

  • Scale : Demonstrated at 10 mmol scale.

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for 3-<i>t</i>-Butyl-5-pyrazolidone analogs?

  • Methodological Answer : Prioritize substituents based on electronic (σmeta, σpara) and steric (Avalue) parameters. Use principal component analysis (PCA) to reduce dimensionality in multivariate SAR datasets .

Q. What controls are essential for validating the environmental stability of 3-<i>t</i>-Butyl-5-pyrazolidone in degradation studies?

  • Methodological Answer : Include abiotic controls (e.g., autoclaved soil/water) to distinguish microbial vs. hydrolytic degradation. Quantify degradation products via GC-MS or <sup>19</sup>F NMR (if fluorinated) and cross-check against reference standards .

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